Cas no 1936031-97-8 (tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)

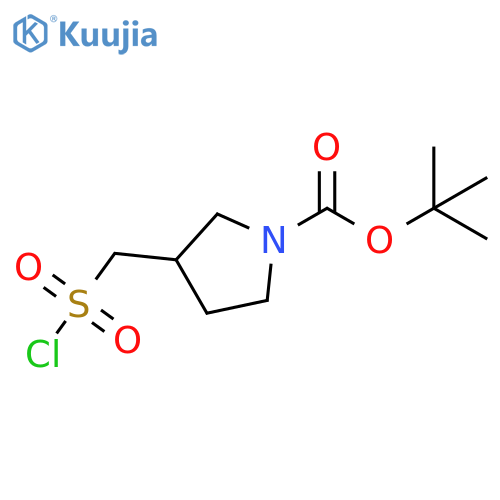

1936031-97-8 structure

商品名:tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate

CAS番号:1936031-97-8

MF:C10H18ClNO4S

メガワット:283.772221088409

MDL:MFCD30180312

CID:4630487

PubChem ID:122163186

tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate

- tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate

-

- MDL: MFCD30180312

- インチ: 1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3

- InChIKey: UHFFWPGLYAMRBI-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(CS(Cl)(=O)=O)C1

tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM478343-250mg |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95%+ | 250mg |

$731 | 2023-01-01 | |

| Enamine | EN300-227222-5.0g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 5.0g |

$3520.0 | 2024-06-20 | |

| Enamine | EN300-227222-10.0g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 10.0g |

$5221.0 | 2024-06-20 | |

| Chemenu | CM478343-100mg |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95%+ | 100mg |

$520 | 2023-01-01 | |

| Enamine | EN300-227222-2.5g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 2.5g |

$2379.0 | 2024-06-20 | |

| Aaron | AR01AO2P-500mg |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 500mg |

$1328.00 | 2025-02-09 | |

| Aaron | AR01AO2P-1g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 1g |

$1695.00 | 2025-02-09 | |

| Enamine | EN300-227222-10g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 10g |

$5221.0 | 2023-09-15 | |

| Aaron | AR01AO2P-100mg |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 100mg |

$603.00 | 2025-02-09 | |

| Aaron | AR01AO2P-2.5g |

tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate |

1936031-97-8 | 95% | 2.5g |

$3297.00 | 2025-02-09 |

tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1936031-97-8 (tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量